molecular formula C20H17N3O B1226903 6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine

6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine

Cat. No.: B1226903
M. Wt: 315.4 g/mol
InChI Key: DBTWZLIQIQEKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study synthesized derivatives of quinazolinone, including compounds similar to 6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine. These compounds showed excellent growth inhibition of bacteria and fungi, indicating potential antimicrobial applications (Abu‐Hashem, 2018).

Structural Analysis

  • Another study focused on the crystal structure analysis of a related compound, providing insights into its molecular conformation which is crucial for understanding its interactions in biological systems (Rajnikant et al., 2001).

Histamine Receptor Inverse Agonists

  • Research identified quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists. This suggests potential therapeutic applications in treating conditions related to histamine activity (Smits et al., 2008).

Novel Conformationally Restricted Arginine Mimetics

  • A study synthesized novel compounds as arginine side-chain mimetics, designed for incorporation into serine protease inhibitors. This has implications for drug development in various therapeutic areas (Mašič & Kikelj, 2000).

Antiproliferative Bioactivity and Biosynthesis

  • Research investigated a microbial alkaloid from Streptomyces, which showed potent antiproliferative bioactivity. This opens avenues for developing novel anticancer agents (Vollmar et al., 2009).

Imaging Tracers for VEGFR-2

  • A study developed a tracer for vascular endothelial growth factor receptor 2 (VEGFR-2), significant in tumor angiogenesis. This tracer is potentially useful for noninvasive imaging in cancer research (Samén et al., 2009).

Optoelectronic Material Applications

  • Quinazolines have been studied for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems creates novel optoelectronic materials (Lipunova et al., 2018).

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

6-(furan-3-yl)-N-[(3-methylphenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C20H17N3O/c1-14-3-2-4-15(9-14)11-21-20-18-10-16(17-7-8-24-12-17)5-6-19(18)22-13-23-20/h2-10,12-13H,11H2,1H3,(H,21,22,23)

InChI Key

DBTWZLIQIQEKBB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4

Canonical SMILES

CC1=CC(=CC=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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